[6-cyclopropyl-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone
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Overview
Description
The compound (6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a pyrazolopyridine core with a sulfonyl piperazine moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.
Introduction of the cyclopropyl and isopropyl groups: These groups are introduced via alkylation reactions using suitable alkylating agents.
Attachment of the sulfonyl piperazine moiety: This step involves the reaction of the pyrazolopyridine intermediate with a sulfonyl piperazine derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl piperazine moiety, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a different structure and application compared to (6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE .
Uniqueness
The uniqueness of (6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE lies in its specific structural features and potential applications across various scientific fields. Its combination of a pyrazolopyridine core with a sulfonyl piperazine moiety makes it distinct from other compounds and offers unique opportunities for research and development.
Properties
Molecular Formula |
C25H31N5O3S |
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Molecular Weight |
481.6 g/mol |
IUPAC Name |
(6-cyclopropyl-3-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C25H31N5O3S/c1-16(2)30-24-23(18(4)27-30)21(15-22(26-24)19-7-8-19)25(31)28-11-13-29(14-12-28)34(32,33)20-9-5-17(3)6-10-20/h5-6,9-10,15-16,19H,7-8,11-14H2,1-4H3 |
InChI Key |
XVZJXODONOPBNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=NC4=C3C(=NN4C(C)C)C)C5CC5 |
Origin of Product |
United States |
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